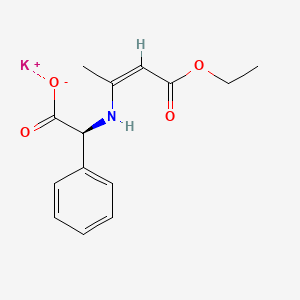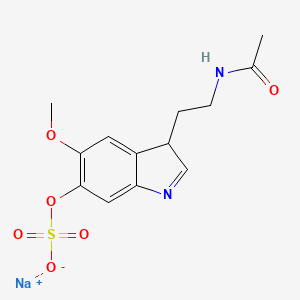
6-Sulfatoxy Melatonin Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Sulfatoxy Melatonin Sodium Salt, also known as N-[2-[5-Methoxy-6-(sulfooxy)-1H-indol-3-yl]ethyl]acetamide Sodium, is a metabolite of Melatonin . It has a molecular formula of C13H15N2NaO6S and a molecular weight of 350.32 .
Molecular Structure Analysis
The molecular structure of 6-Sulfatoxy Melatonin Sodium Salt comprises of 13 carbon atoms, 15 hydrogen atoms, 2 nitrogen atoms, 6 oxygen atoms, 1 sodium atom, and 1 sulfur atom .Physical And Chemical Properties Analysis
6-Sulfatoxy Melatonin Sodium Salt is a solid substance . It has a melting point of >149°C . The molecular weight is 350.32 g/mol . It has one hydrogen bond donor count, seven hydrogen bond acceptor count, six rotatable bond count, and a formal charge of 0 .Aplicaciones Científicas De Investigación
Enzymatic Characterization and Gender Differences : 6-Hydroxymelatonin-sulfate, a metabolite of melatonin, plays a crucial role in reflecting melatonin's functions and clearance in vivo. Liver, lung, kidney, and small intestine in humans show high catalytic efficiency for melatonin sulfation, while the brain exhibits a lower reaction rate. Organ cytosols from females show higher sulfation activity than males. The sulfotransferase isoform SULT1A1 is identified as the major enzyme responsible for melatonin sulfation. This has implications for understanding melatonin's role in anti-inflammatory effects (Tian et al., 2015).
Melatonin Excretion in Insomnia and Therapy Response : Lower nocturnal melatonin production, assessed via 6-sulfatoxymelatonin excretion, is associated with insomnia in older patients. Those with lower excretion levels respond more significantly to melatonin replacement therapy (Léger, Laudon, & Zisapel, 2004).
Relation to Age-Related Macular Degeneration : The level of urinary 6-sulfatoxymelatonin in age-related macular degeneration (AMD) patients is significantly lower compared to controls. This suggests a possible role of melatonin and its metabolism in the occurrence of AMD (Rosen et al., 2009).
Melatonin in Body Fluids : The circadian rhythm of melatonin and its metabolite 6-sulfatoxymelatonin in urine is a defining feature of suprachiasmatic nucleus function. These measurements are valuable for assessing sleep and mood disorders and potential markers for neoplasms of the pineal region (de Almeida et al., 2010).
Melatonin and Sperm Quality : Urinary 6-sulfatoxymelatonin levels correlate positively with sperm concentration, motility, and morphology. Short-term in vitro exposure to melatonin improves aspects of sperm motility, suggesting a potential application in assisted reproductive techniques (Ortiz et al., 2010).
Melatonin in Breast Cancer : A study found no strong evidence that melatonin levels, assessed through urinary 6-sulfatoxymelatonin, are associated with breast cancer risk. This highlights the complexity of the relationship between endogenous melatonin and cancer (Travis et al., 2004).
Safety And Hazards
For safety measures, it is recommended to use dry chemical, carbon dioxide or alcohol-resistant foam in case of fire. A self-contained breathing apparatus should be worn for firefighting if necessary . The substance should be stored in a tightly closed container in a dry, cool, and well-ventilated place .
Propiedades
IUPAC Name |
sodium;[3-(2-acetamidoethyl)-5-methoxy-3H-indol-6-yl] sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6S.Na/c1-8(16)14-4-3-9-7-15-11-6-13(21-22(17,18)19)12(20-2)5-10(9)11;/h5-7,9H,3-4H2,1-2H3,(H,14,16)(H,17,18,19);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYURPOQDRFSFZ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1C=NC2=CC(=C(C=C12)OC)OS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N2NaO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Sulfatoxy Melatonin Sodium Salt | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

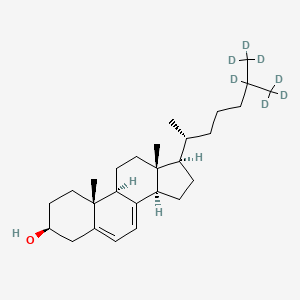
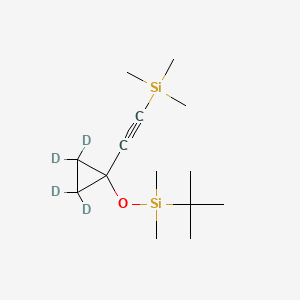

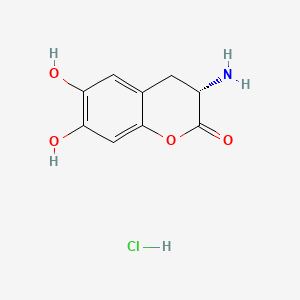
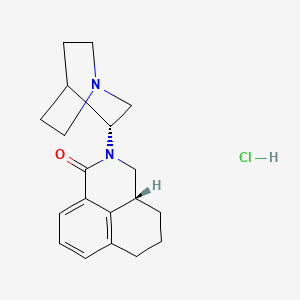
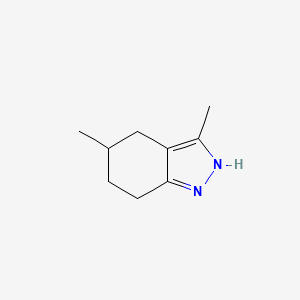
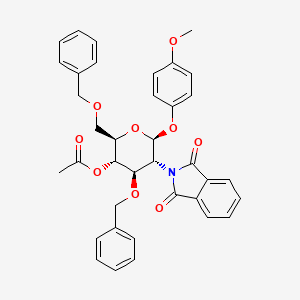
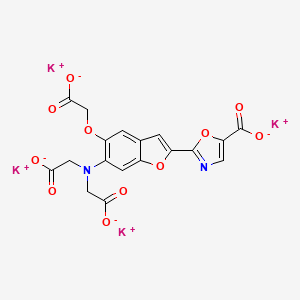
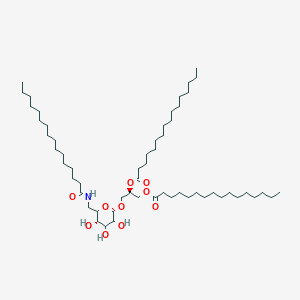
![N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid](/img/structure/B1146851.png)
